5,5-Diethyl-2-(3-hydroxypropylimino)-1,3-diazinane-4,6-dione;hydrochloride
Overview
Description
5,5-Diethyl-2-(3-hydroxypropylimino)-1,3-diazinane-4,6-dione;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a diazinane ring structure, which is a six-membered ring containing two nitrogen atoms. The presence of the hydroxypropylimino group and the hydrochloride salt form adds to its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Diethyl-2-(3-hydroxypropylimino)-1,3-diazinane-4,6-dione;hydrochloride typically involves multiple steps. One common method includes the reaction of diethyl malonate with urea under basic conditions to form the diazinane ring. The hydroxypropyl group is then introduced through a nucleophilic substitution reaction using 3-chloropropanol. The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
5,5-Diethyl-2-(3-hydroxypropylimino)-1,3-diazinane-4,6-dione;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The diazinane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (R-SH) can be employed.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted diazinane derivatives.
Scientific Research Applications
5,5-Diethyl-2-(3-hydroxypropylimino)-1,3-diazinane-4,6-dione;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5,5-Diethyl-2-(3-hydroxypropylimino)-1,3-diazinane-4,6-dione;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The hydroxypropyl group may facilitate interactions with biological molecules, while the diazinane ring can provide stability and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5,5-Diethyl-2-methylheptane
- 2,4-Dimethyl-6-acetyl-7-oxo-6-azabicyclo[3.2.1]octa-3-ene-8-carboxylic acid
Uniqueness
5,5-Diethyl-2-(3-hydroxypropylimino)-1,3-diazinane-4,6-dione;hydrochloride is unique due to its specific combination of functional groups and ring structure. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
5,5-diethyl-2-(3-hydroxypropylimino)-1,3-diazinane-4,6-dione;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O3.ClH/c1-3-11(4-2)8(16)13-10(14-9(11)17)12-6-5-7-15;/h15H,3-7H2,1-2H3,(H2,12,13,14,16,17);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRDKGZWNTZNVKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=NCCCO)NC1=O)CC.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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